2-(1H-imidazol-1-yl)-1-phenylethanamine, also known as N-(2-(1H-imidazol-1-yl)-2-phenylethyl)amine, is a compound that features an imidazole ring linked to a phenylethylamine structure. This compound is noteworthy for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug development due to its biological activity.
This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-hypertensive effects. The imidazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes significantly to the compound's reactivity and interactions in biological systems.
The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanamine can be achieved through various synthetic routes. A common method involves the reaction of 1H-imidazole with 1-phenylethylamine under controlled conditions.
The molecular structure of 2-(1H-imidazol-1-yl)-1-phenylethanamine can be represented as follows:
The compound features:
2-(1H-imidazol-1-yl)-1-phenylethanamine can participate in several chemical reactions due to its functional groups:
The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanamine primarily involves its interaction with biological targets, such as enzymes and receptors:
2-(1H-imidazol-1-yl)-1-phenylethanamine has several applications in scientific research:
The core scaffold of 2-(1H-imidazol-1-yl)-1-phenylethanamine is typically constructed via nucleophilic substitution between imidazole and halogenated phenylethyl precursors. A common route involves reacting 2-chloro-1-phenylethanone with imidazole under basic conditions (e.g., K₂CO₃), followed by reduction of the resulting ketone to yield the target amine [1] [5]. Alternative pathways employ reductive amination strategies, where imidazole-1-acetaldehyde condenses with substituted phenylamines under NaBH₄ reduction [8]. A patent (WO2005066188A1) details a one-pot synthesis using chloroacetyl chloride and imidazole, generating 2-(imidazol-1-yl)acetic acid intermediates that undergo subsequent phosphonation or amidation [7]. Yields for these routes range from 45–82%, with purity highly dependent on recrystallization solvents like toluene/heptane mixtures [7].
Table 1: Condensation Routes for Core Scaffold Synthesis
Precursor | Reagent/Conditions | Intermediate | Final Product Yield |
---|---|---|---|
2-Chloro-1-phenylethanone | Imidazole/K₂CO₃/acetone, reflux | 2-(Imidazol-1-yl)-1-phenylethanone | 75% |
Imidazole-1-acetaldehyde | Benzylamine/NaBH₄/MeOH, rt | N-Benzyl-2-(imidazol-1-yl)ethanamine | 68% |
Chloroacetyl chloride | Imidazole/KOH/H₂O, 0–5°C | 2-(Imidazol-1-yl)acetic acid | 82% |
Transition metal catalysis significantly improves efficiency in forming C–N bonds between imidazole and phenylethyl backbones. Palladium-catalyzed Buchwald-Hartwig amination enables coupling of chlorophenylethylamines with imidazole derivatives using Pd(OAc)₂/XPhos catalytic systems. This method achieves >90% conversion in model reactions, minimizing oligomerization byproducts [4]. Copper(I)-mediated reactions under mild conditions (CuI, phenanthroline, K₃PO₄) are also effective for electron-deficient aryl halides, though yields drop to 60–75% for sterically hindered substrates [6]. Recent advances utilize flow chemistry with immobilized Pd catalysts, reducing reaction times from hours to minutes while maintaining >85% yield [4].
Racemic 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride is resolvable via chiral stationary phase (CSP) chromatography. The compound (SMILES: NC(C1=CC=CC=C1)CN2C=NC=C2.[H]O[H].[H]Cl.[H]Cl
) exhibits baseline separation on amylose-based CSPs (Chiralpak AD-H) using ethanol/heptane/DEA (80:20:0.1 v/v) as the mobile phase. The (-)-enantiomer consistently elutes before the (+)-form, with resolution factors (Rₛ) > 2.0, enabling >99% ee at preparative scale (50–200 mg injections) . This method is critical for pharmacological studies where enantiopurity dictates antifungal efficacy [5].
Industrial-scale resolution employs diastereomeric crystallization with chiral acids. (-)-Di-p-toluoyl-D-tartaric acid (DTTA) in ethanol selectively precipitates the (R)-amine salt, leaving the (S)-enantiomer in solution. After filtration, the free amine is regenerated via basification (2M NaOH), achieving 98% ee and 40% yield per cycle [8]. The process efficiency depends on solvent choice: tetrahydrofuran (THP) inclusion complexes stabilize the (R)-DTTA salt, while isopropanol favors (S)-salt crystallization [8].
Table 2: Resolution Efficiency with Chiral Acids
Resolving Agent | Solvent | Recovered Enantiomer | Yield (%) | ee (%) |
---|---|---|---|---|
(-)-DTTA | Ethanol | (R) | 38 | 98 |
(+)-O-Benzoyl-lactic acid | THP/Heptane | (S) | 42 | 99 |
L-(+)-Tartaric acid | Methanol | (R) | 35 | 95 |
Antifungal activity optimization involves esterification/carbamation of the ethanolamine moiety. Acylation with 4-biphenylacetyl chloride in anhydrous THF (Et₃N base, 0°C to rt) yields biphenyl ester 6c, while carbamates form via reaction with aryl isocyanates (e.g., 3-nitrophenyl isocyanate). These derivatives demonstrate 30–90× greater activity against C. krusei than fluconazole (MIC: 1.7 ± 1.4 μg/mL vs. 15 μg/mL) [5]. The (-)-enantiomers consistently outperform racemates, confirming stereochemistry’s role in bioactivity.
Biphenyl esters attached to the ethanolamine oxygen significantly enhance antifungal potency. Derivatives like (-)-6b incorporate 4-phenylbenzoyl groups, achieving MIC₉₀ values of 0.8 μg/mL against C. albicans by improving membrane penetration. Structure-activity relationship (SAR) studies reveal para-substituted biphenyls with electron-withdrawing groups (e.g., -CF₃) further reduce MICs by 2–3 fold compared to unsubstituted analogs [5]. Cytotoxicity remains low (CC₅₀ >128 μg/mL in U937 cells), indicating selectivity.
Table 3: Antifungal Activity of Key Derivatives
Derivative | Substituent | C. albicans MIC₉₀ (μg/mL) | C. krusei MIC₉₀ (μg/mL) |
---|---|---|---|
(-)-6a | 3-Biphenyl ester | 0.5 | 0.4 |
(-)-6b | 4-Biphenyl ester | 0.3 | 0.2 |
6c (racemic) | 4-Nitrobiphenyl ester | 1.7 | 1.9 |
Fluconazole | - | 8.0 | 15.0 |
Solvent selection critically impacts the environmental footprint of synthesizing 2-(1H-imidazol-1-yl)-1-phenylethanamine. Ethanol/water mixtures (7:3 v/v) replace dichloromethane in extraction steps, reducing E-factors by 60% without yield compromise [8]. For catalytic aminations, cyclopentyl methyl ether (CPME) demonstrates superior performance to toluene: it facilitates easier product recovery (reduced azeotrope formation) and is derived from renewable resources. Multi-component reactions (e.g., interrupted Ugi reactions) in methanol at room temperature achieve 25–95% yields while eliminating energy-intensive heating steps [6] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0